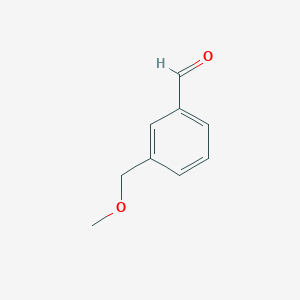

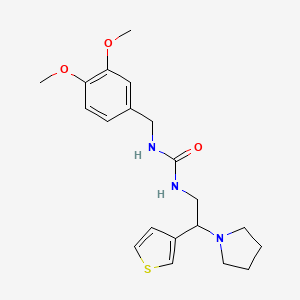

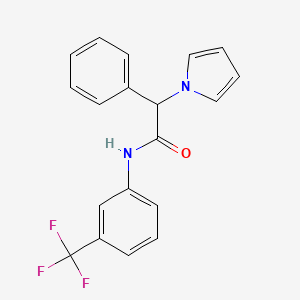

![molecular formula C14H14BrN B3015878 N-[(3-bromophenyl)methyl]-N-methylaniline CAS No. 16547-15-2](/img/structure/B3015878.png)

N-[(3-bromophenyl)methyl]-N-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(3-bromophenyl)methyl]-N-methylaniline” is a chemical compound with the molecular formula C14H14BrN . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H14BrN/c1-16(14-8-3-2-4-9-14)11-12-6-5-7-13(15)10-12/h2-10H,11H2,1H3 . This indicates that the molecule consists of a bromophenyl group and a methylaniline group connected by a methylene bridge .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 276.18 .Scientific Research Applications

Chemical Synthesis and Catalysis

N-[(3-bromophenyl)methyl]-N-methylaniline and its derivatives are utilized in various chemical synthesis processes. For instance, they are involved in regioselective zirconium-mediated cross-coupling reactions, where N-(2-bromoallyl)-N-methylaniline is transformed into a propargylamine-zirconocene complex, enabling insertion reactions with alkenes and benzophenone (Barluenga, Sanz, & Fañanás, 1995). Additionally, these compounds are used in large-scale synthesis, such as in the multikilogram-scale production of biphenyl carboxylic acid derivatives, demonstrating their utility in industrial chemical processes (Ennis, McManus, Wood-Kaczmar, Richardson, Smith, & Carstairs, 1999).

Exploration of Non-Linear Optical Properties

Research has been conducted to explore the non-linear optical properties of certain derivatives, like (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs. These studies delve into the synthesis, reactivity, and structural features of these compounds, offering insights into their potential applications in optoelectronics and photonics (Rizwan et al., 2021).

Polymer and Material Science

N-methylaniline derivatives also play a significant role in polymer and material science. Research shows their involvement in the chemical and electrochemical synthesis of polymers, such as polydiphenylamine and poly-N-methylaniline, which have applications in electronics and materials engineering due to their conductive properties (Comisso, Daolio, Mengoli, Salmaso, Zecchin, & Zotti, 1988).

Medicinal Chemistry

In the field of medicinal chemistry, this compound derivatives have been explored for their potential biological activities. For instance, the synthesis of N-methyl-N-phenyl-3-phenoxyphenylamidine, derived from these compounds, suggests possible applications in pharmacology, indicating anti-tumor, anti-cancer, and anti-thrombosis activities (Popov, Korchagina, & Karataeva, 2013).

Catalytic Applications

These compounds are also utilized in catalytic applications, as demonstrated by studies on the BPh3-catalyzed N-methylation of amines with CO2 and phenylsilane, highlighting their role in catalytic reactions that could have broader implications in organic chemistry and industrial processes (Ratanasak, Murata, Adachi, Hasegawa, & Ema, 2022).

Mechanism of Action

Target of Action

Similar compounds, such as benzamide derivatives, have been found to interact with various receptors and enzymes

Mode of Action

Bromophenols, which share a similar structure, are produced by electrophilic halogenation of phenol with bromine This suggests that the compound might interact with its targets through electrophilic substitution reactions

Biochemical Pathways

It’s worth noting that bromophenols and similar compounds have been used in suzuki–miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This could imply potential involvement in biochemical pathways related to carbon-carbon bond formation or modification.

Pharmacokinetics

The compound’s molecular weight (18605 g/mol) and its predicted water solubility (30407 mg/L) suggest that it might be well-absorbed and distributed in the body . Further pharmacokinetic studies are needed to confirm these predictions and to understand the compound’s metabolism and excretion.

Result of Action

Similar compounds, such as indole derivatives, have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects

Action Environment

The action of N-[(3-bromophenyl)methyl]-N-methylaniline could be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions, in which similar compounds are involved, are known to be exceptionally mild and functional group tolerant . This suggests that the compound might exhibit stability and efficacy under a wide range of conditions.

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]-N-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN/c1-16(14-8-3-2-4-9-14)11-12-6-5-7-13(15)10-12/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPJOPNFFJIBNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)Br)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

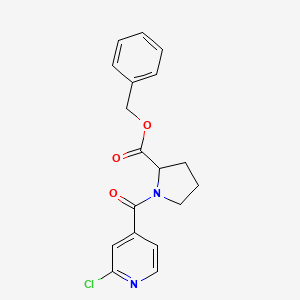

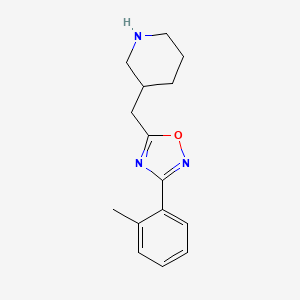

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-[(1E)-(pyridin-3-yl)methylidene]-1,3-thiazole-4-carbohydrazide](/img/structure/B3015800.png)

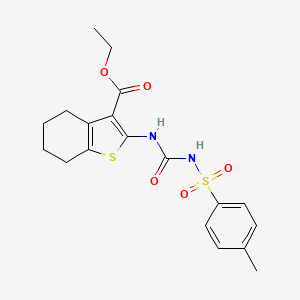

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3015803.png)

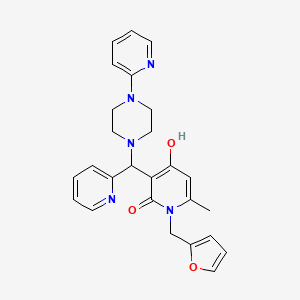

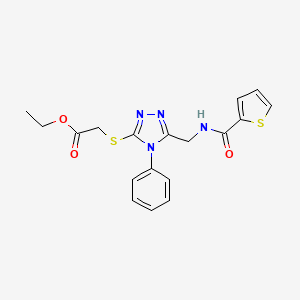

![2-(4-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3015818.png)